3-Bromo-5-ethoxy-2-methylpyridine
Description
3-Bromo-5-ethoxy-2-methylpyridine is a pyridine derivative with a bromine atom at position 3, an ethoxy group at position 5, and a methyl group at position 2. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol. The ethoxy group (-OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, while the bromine atom acts as an electron-withdrawing substituent. This compound is likely used in pharmaceutical and agrochemical synthesis, leveraging its reactivity for cross-coupling reactions or as a building block for heterocyclic frameworks .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
AJZMZVZFLWYCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-2-methylpyridine typically involves the bromination of 5-ethoxy-2-methylpyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3-position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-2-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce aldehydes or acids.
Scientific Research Applications
3-Bromo-5-ethoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-2-methylpyridine involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent configurations are summarized below:
Substituent Effects :
- Bromine Position : Bromine at position 3 (target compound) versus 5 (e.g., 5-Bromo-2-methoxy-3-methylpyridine) alters electronic distribution, affecting reactivity in Suzuki-Miyaura couplings .
- Ethoxy vs.
- Amino vs. Ethoxy: Amino groups (e.g., 5-Amino-3-bromo-2-methylpyridine) enable hydrogen bonding, enhancing solubility in polar solvents, whereas ethoxy groups favor organic phase interactions .
Physicochemical Properties
Key Observations :
- The ethoxy group in the target compound likely reduces aqueous solubility compared to methoxy analogs but improves compatibility with non-polar solvents .
- Bromine at position 3 may decrease reactivity in nucleophilic substitutions compared to bromine at position 2 (e.g., 2-Bromo-3-methylpyridine) due to steric hindrance .
Biological Activity
3-Bromo-5-ethoxy-2-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom at the 3-position, an ethoxy group at the 5-position, and a methyl group at the 2-position of the pyridine ring, contributing to its unique chemical properties and reactivity.
The molecular formula of this compound is C_8H_10BrNO, with a molecular weight of approximately 215.09 g/mol. The compound can be synthesized through various methods, including substitution reactions where the bromine atom can be replaced by other nucleophiles, as well as oxidation and reduction processes that modify the functional groups on the pyridine ring.
The biological activity of this compound primarily involves its interaction with specific biological targets, particularly enzymes. Research indicates that this compound may act as a modulator of enzyme activity. For instance, it has shown binding affinity towards p38α MAPK (Mitogen-Activated Protein Kinase), which plays a crucial role in inflammatory responses. This suggests that this compound could have therapeutic applications in treating inflammatory diseases.
Enzyme Modulation
Studies have highlighted the compound's ability to influence cellular pathways associated with inflammation. The modulation of enzyme activity by this compound may lead to reduced inflammatory responses, making it a candidate for further research in therapeutic applications.
Cytotoxicity and Antimicrobial Activity
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound exhibited selective cytotoxicity, indicating its potential use in cancer therapy. Additionally, its antimicrobial properties are being explored, with some studies suggesting effectiveness against certain bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-methylpyridine | Lacks ethoxy group | Simpler structure; used in various syntheses |
| 2-Ethoxy-3-methylpyridine | Lacks bromine atom | Focuses on ethoxy substitution without halogen |
| 5-Bromo-2-ethoxypyridine | Lacks methyl group | Similar reactivity but different substitution pattern |
| 3-Bromo-5-methylpyridine | Lacks ethoxy group | Exhibits different chemical properties |
The unique combination of bromine, ethoxy, and methyl groups in this compound enhances its reactivity and potential biological applications compared to these related compounds.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activities of pyridine derivatives. For example, high-throughput screening techniques have been employed to assess the binding affinities of various compounds, including this compound against different biological targets. These studies reveal that structural modifications can significantly impact biological activity, underscoring the importance of chemical diversity in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
